molecular formula C20H18N6O2S B3732100 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B3732100
M. Wt: 406.5 g/mol
InChI Key: UTJKYOCMCYEERS-UHFFFAOYSA-N
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Description

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a quinazoline and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted triazole derivatives .

Scientific Research Applications

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, while the triazole ring can bind to metal ions, disrupting biological pathways. This dual action makes the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinazoline derivatives: Known for their biological activities and used in drug development.

    1,2,4-triazole derivatives: Widely studied for their antimicrobial and antifungal properties.

Uniqueness

What sets 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide apart is its combined structural features, which provide a unique mechanism of action and a broad spectrum of biological activities .

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-19(23-15-7-5-14(6-8-15)9-26-13-21-12-22-26)11-29-10-18-24-17-4-2-1-3-16(17)20(28)25-18/h1-8,12-13H,9-11H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKYOCMCYEERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

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